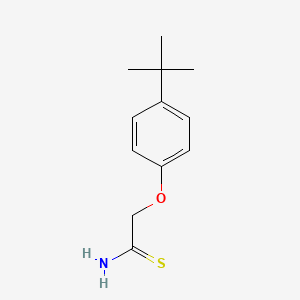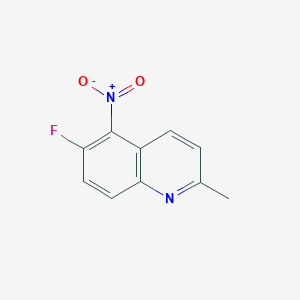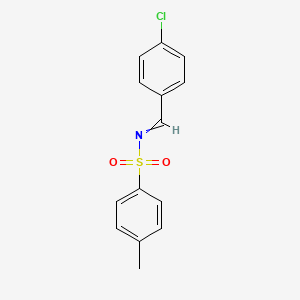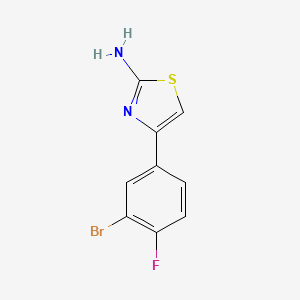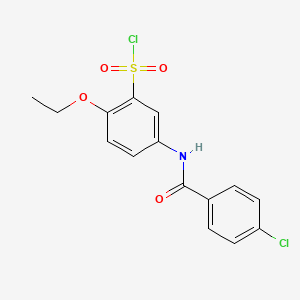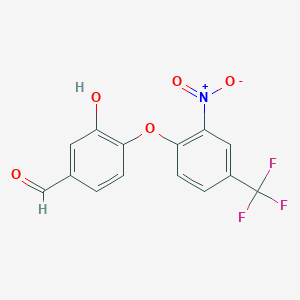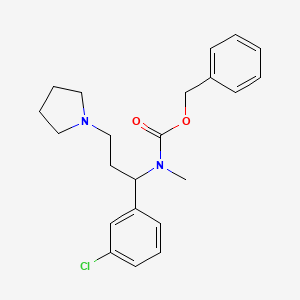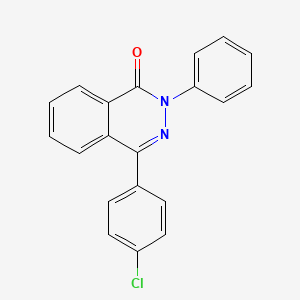
4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
Übersicht
Beschreibung
The description of a compound typically includes its systematic name, often derived from IUPAC nomenclature, and its structural formula which represents the arrangement of atoms.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
-
Antimicrobial and Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 2H-indazole derivatives, which have both antimicrobial and anti-inflammatory properties .
- Method : The derivatives are synthesized and tested against selected intestinal and vaginal pathogens, including protozoa, bacteria, and yeasts .
- Results : The synthesized compounds have shown antiprotozoal activity and, in most cases, are more potent than the reference drug metronidazole .
-
Anti-Allergic Activities
- Field : Medicinal Chemistry
- Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Method : These derivatives were tested for their effects on both allergic asthma and allergic itching .
- Results : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
-
Phosphorylation Agent
- Field : Chemical Synthesis
- Application : 4-Chlorophenyl phosphorodichloridate is used as a phosphorylation agent .
- Method : This compound is used in the preparation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrug .
- Results : The results of these applications are not specified in the source .
-
Antitubercular Agents
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which have antitubercular properties .
- Method : The derivatives are synthesized and tested against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis using the standard broth microdilution method .
- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
-
Chemical Synthesis
-
Antiprotozoal Agents
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 2-phenyl-2H-indazole derivatives, which have antiprotozoal properties .
- Method : The derivatives are synthesized and tested against selected protozoa .
- Results : The most active 2-phenyl-2H-indazole derivatives against the three protozoa were compounds 8 and 10 .
-
Antitubercular Agents
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, which have antitubercular properties .
- Method : The derivatives are synthesized and tested against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis using the standard broth microdilution method .
- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
-
Chemical Synthesis
-
Antiprotozoal Agents
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 2-phenyl-2H-indazole derivatives, which have antiprotozoal properties .
- Method : The derivatives are synthesized and tested against selected protozoa .
- Results : The most active 2-phenyl-2H-indazole derivatives against the three protozoa were compounds 8 and 10 .
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Zukünftige Richtungen
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and further studies to better understand the compound’s properties and reactivity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. For a specific compound, it’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-phenylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBJEHARAXYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384493 | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |
CAS RN |
57709-77-0 | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)
![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)
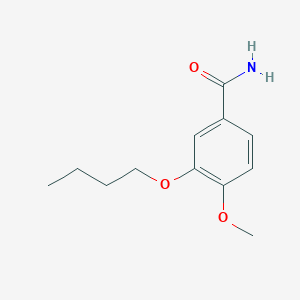
![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)
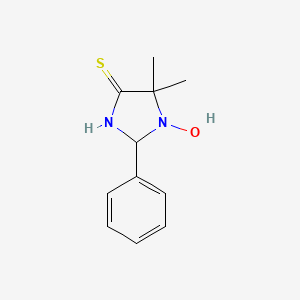
![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)
